molecular formula C13H20N4O3S B11076321 N-cyclopentyl-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide

N-cyclopentyl-2-{[4-(morpholin-4-yl)-1,2,5-thiadiazol-3-yl]oxy}acetamide

Cat. No.: B11076321
M. Wt: 312.39 g/mol
InChI Key: HZMIJHVZGXOKKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-CYCLOPENTYL-2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE is a complex organic compound that features a cyclopentyl group, a morpholine ring, and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPENTYL-2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE typically involves multiple steps, starting with the preparation of the thiadiazole ring, followed by the introduction of the morpholine group, and finally the attachment of the cyclopentyl group. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPENTYL-2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-CYCLOPENTYL-2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-CYCLOPENTYL-2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-CYCLOPENTYL-2-(4-MORPHOLINYL)ACETAMIDE
  • N-CYCLOPENTYL-4-[2-(4-MORPHOLINYL)-2-OXOETHOXY]BENZENESULFONAMIDE
  • N-CYCLOPENTYL-2-[3-(4-MORPHOLINYL)-6-OXO-1(6H)-PYRIDAZINYL]ACETAMIDE

Uniqueness

N-CYCLOPENTYL-2-{[4-(4-MORPHOLINYL)-1,2,5-THIADIAZOL-3-YL]OXY}ACETAMIDE is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H20N4O3S

Molecular Weight

312.39 g/mol

IUPAC Name

N-cyclopentyl-2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]acetamide

InChI

InChI=1S/C13H20N4O3S/c18-11(14-10-3-1-2-4-10)9-20-13-12(15-21-16-13)17-5-7-19-8-6-17/h10H,1-9H2,(H,14,18)

InChI Key

HZMIJHVZGXOKKX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)COC2=NSN=C2N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.